Cas no 477567-51-4 (ethyl 5-(4-methoxybenzamido)-3-methylthiophene-2-carboxylate)

ethyl 5-(4-methoxybenzamido)-3-methylthiophene-2-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- ethyl 5-(4-methoxybenzamido)-3-methylthiophene-2-carboxylate
- 2-Thiophenecarboxylic acid, 5-[(4-methoxybenzoyl)amino]-3-methyl-, ethyl ester
- AKOS026678727
- F0882-0773
- 477567-51-4
- Oprea1_617239
-
- Inchi: 1S/C16H17NO4S/c1-4-21-16(19)14-10(2)9-13(22-14)17-15(18)11-5-7-12(20-3)8-6-11/h5-9H,4H2,1-3H3,(H,17,18)
- InChI Key: GFEXCUJGSAHIRM-UHFFFAOYSA-N
- SMILES: C1(C(OCC)=O)SC(NC(=O)C2=CC=C(OC)C=C2)=CC=1C
Computed Properties
- Exact Mass: 319.088
- Monoisotopic Mass: 319.088
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 22
- Rotatable Bond Count: 6
- Complexity: 396
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 92.9A^2
Experimental Properties
- Density: 1.265±0.06 g/cm3(Predicted)
- Boiling Point: 400.7±45.0 °C(Predicted)
- pka: 12.87±0.70(Predicted)
ethyl 5-(4-methoxybenzamido)-3-methylthiophene-2-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0882-0773-2μmol |
ethyl 5-(4-methoxybenzamido)-3-methylthiophene-2-carboxylate |
477567-51-4 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0882-0773-10mg |
ethyl 5-(4-methoxybenzamido)-3-methylthiophene-2-carboxylate |
477567-51-4 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0882-0773-20mg |
ethyl 5-(4-methoxybenzamido)-3-methylthiophene-2-carboxylate |
477567-51-4 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0882-0773-5μmol |
ethyl 5-(4-methoxybenzamido)-3-methylthiophene-2-carboxylate |
477567-51-4 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0882-0773-3mg |
ethyl 5-(4-methoxybenzamido)-3-methylthiophene-2-carboxylate |
477567-51-4 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0882-0773-5mg |
ethyl 5-(4-methoxybenzamido)-3-methylthiophene-2-carboxylate |
477567-51-4 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0882-0773-10μmol |
ethyl 5-(4-methoxybenzamido)-3-methylthiophene-2-carboxylate |
477567-51-4 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0882-0773-1mg |
ethyl 5-(4-methoxybenzamido)-3-methylthiophene-2-carboxylate |
477567-51-4 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0882-0773-50mg |
ethyl 5-(4-methoxybenzamido)-3-methylthiophene-2-carboxylate |
477567-51-4 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F0882-0773-15mg |
ethyl 5-(4-methoxybenzamido)-3-methylthiophene-2-carboxylate |
477567-51-4 | 90%+ | 15mg |
$89.0 | 2023-05-17 |
ethyl 5-(4-methoxybenzamido)-3-methylthiophene-2-carboxylate Related Literature
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Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
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Qianqian Chi,Genping Zhu,Dongmei Jia,Wei Ye,Yikang Wang,Jun Wang,Ting Tao,Fuchun Xu,Gan Jia,Wenhao Li,Peng Gao Nanoscale, 2021,13, 4496-4504
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Baojun Lin,Xiaobo Zhou,Heng Zhao,Jian Yuan,Ke Zhou,Kai Chen,Hongbo Wu,Renjun Guo,Manuel A. Scheel,Andrei Chumakov,Yimin Mao,Laili Wang,Zheng Tang,Wei Ma Energy Environ. Sci., 2020,13, 2467-2479
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
-
Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
Additional information on ethyl 5-(4-methoxybenzamido)-3-methylthiophene-2-carboxylate
Introduction to Ethyl 5-(4-methoxybenzamido)-3-methylthiophene-2-carboxylate (CAS No. 477567-51-4)
Ethyl 5-(4-methoxybenzamido)-3-methylthiophene-2-carboxylate (CAS No. 477567-51-4) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, characterized by its intricate molecular structure, combines elements of thiophene and benzamide moieties, making it a promising candidate for various applications in drug discovery and material science.
The molecular formula of this compound is C17H17N2O4, reflecting its complex composition. The presence of a thiophene ring, which is a five-membered heterocyclic compound containing sulfur, alongside an amide group attached to a benzene ring with a methoxy substituent, contributes to its unique chemical properties. These structural features make it an interesting subject for further investigation in synthetic chemistry and pharmacological studies.
In recent years, there has been a growing interest in thiophene derivatives due to their potential biological activities. Thiophenes are known for their role in various pharmaceuticals, including antifungal, antiviral, and anticancer agents. The amide and ester functional groups in Ethyl 5-(4-methoxybenzamido)-3-methylthiophene-2-carboxylate further enhance its versatility, allowing for diverse modifications and applications.
One of the most compelling aspects of this compound is its potential as a building block in the synthesis of more complex molecules. Researchers have been exploring its utility in creating novel drug candidates that target specific diseases. For instance, the benzamide moiety is known to interact with biological targets in a way that could be beneficial for developing treatments against neurological disorders.
Recent studies have highlighted the importance of thiophene derivatives in medicinal chemistry. A notable example is the use of such compounds in the development of kinase inhibitors, which are crucial for treating cancers and inflammatory diseases. The structural features of Ethyl 5-(4-methoxybenzamido)-3-methylthiophene-2-carboxylate, particularly the presence of a methylthiophene ring, make it a valuable scaffold for designing molecules with enhanced binding affinity to these kinases.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the desired molecular framework efficiently. These methods not only ensure high yields but also minimize unwanted byproducts, making the process more sustainable and scalable.
In addition to its pharmaceutical applications, Ethyl 5-(4-methoxybenzamido)-3-methylthiophene-2-carboxylate has shown promise in material science. Its unique electronic properties make it suitable for use in organic electronics, including organic light-emitting diodes (OLEDs) and photovoltaic cells. The ability to tune its electronic characteristics through structural modifications opens up new possibilities for developing advanced materials with tailored functionalities.
The compound's stability under various conditions is another area of interest. Research has demonstrated that it can maintain its integrity under both acidic and basic environments, suggesting potential applications in industrial processes where harsh conditions are encountered. This stability is crucial for ensuring the compound's efficacy and safety during storage and transportation.
From a regulatory perspective, the handling and use of Ethyl 5-(4-methoxybenzamido)-3-methylthiophene-2-carboxylate must comply with established safety protocols to protect researchers and industrial workers. While it does not fall under any hazardous or controlled substance categories, proper ventilation and personal protective equipment (PPE) are recommended during synthesis and handling to minimize exposure risks.
The future prospects of this compound are vast, with ongoing research focusing on expanding its applications across multiple domains. Collaborative efforts between academic institutions and pharmaceutical companies are likely to drive innovation in this field, leading to the development of new drugs and materials based on thiophene derivatives like this one.
In conclusion, Ethyl 5-(4-methoxybenzamido)-3-methylthiophene-2-carboxylate (CAS No. 477567-51-4) represents a significant advancement in chemical research with potential implications for medicine and materials science. Its unique structure and versatile properties make it a valuable asset for researchers seeking to develop novel therapeutic agents and advanced materials.
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